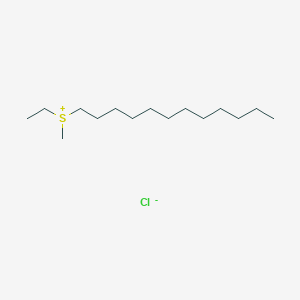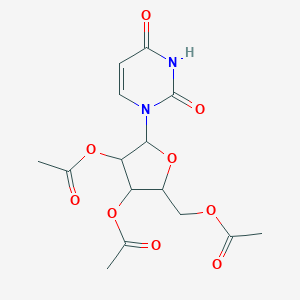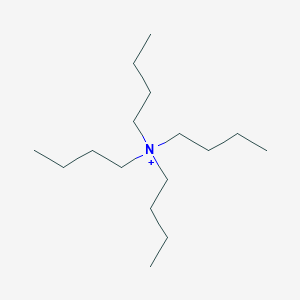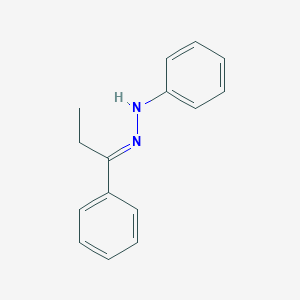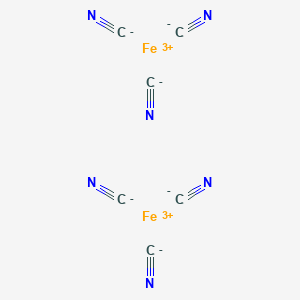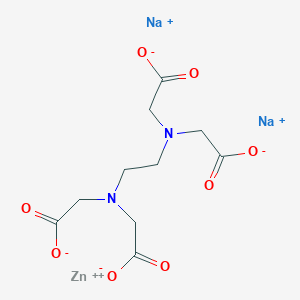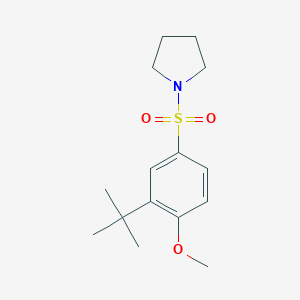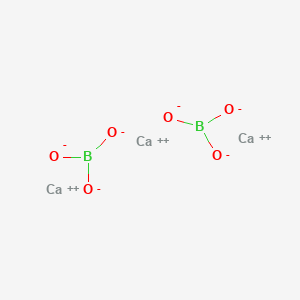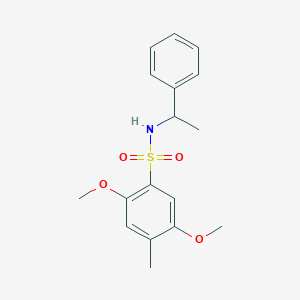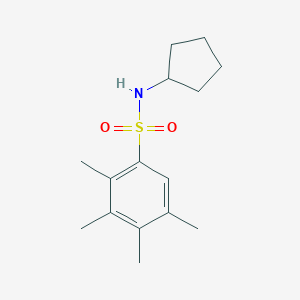
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves its binding to the NMDA receptor, which is a type of glutamate receptor. It acts as a non-competitive antagonist, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction of the activity of the receptor, which can have various effects on neuronal signaling and synaptic plasticity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide depend on the specific receptor or system that it interacts with. Some of the effects that have been observed include a reduction in excitotoxicity, an increase in neuroprotection, and a decrease in motor activity. It has also been shown to have anti-inflammatory properties and to modulate the release of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is its high affinity and selectivity for the NMDA receptor. This allows for more precise modulation of neuronal activity and signaling. However, one limitation is that it can be difficult to obtain the compound in large quantities and at a high purity level. Additionally, its effects can be dose-dependent and may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents for neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems and receptors. Additionally, there is a need for more studies on the safety and toxicity of the compound, particularly in vivo. Finally, the development of new methods for the synthesis and purification of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide could help to facilitate its use in further research.
Synthesemethoden
The synthesis of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves the reaction of cyclopentylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained as a white crystalline solid with a high purity yield.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide has been studied for its potential pharmacological applications, particularly as a modulator of neurotransmitter receptors. It has been shown to have high affinity and selectivity for the NMDA receptor, which is involved in learning and memory processes. It has also been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders.
Eigenschaften
Produktname |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-10-9-15(13(4)12(3)11(10)2)19(17,18)16-14-7-5-6-8-14/h9,14,16H,5-8H2,1-4H3 |
InChI-Schlüssel |
WJOSITJDNPOOKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





